molecular formula C39H53N6O8S- B11819971 Saquinavir methanesulfonate

Saquinavir methanesulfonate

Cat. No.: B11819971
M. Wt: 765.9 g/mol
InChI Key: IRHXGOXEBNJUSN-YOXDLBRISA-M
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Description

Saquinavir methanesulfonate is a useful research compound. Its molecular formula is C39H53N6O8S- and its molecular weight is 765.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H53N6O8S-

Molecular Weight

765.9 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonate

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/p-1/t26-,27+,30-,31-,32-,33+;/m0./s1

InChI Key

IRHXGOXEBNJUSN-YOXDLBRISA-M

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-]

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-]

Origin of Product

United States

Foundational Aspects of Saquinavir Methanesulfonate in Antiviral Therapeutics

Historical Context of HIV Protease Inhibitor Development

The discovery of HIV as the causative agent of Acquired Immune Deficiency Syndrome (AIDS) in the mid-1980s spurred an intensive search for effective antiviral therapies. wikipedia.org Early treatment strategies primarily centered on nucleoside reverse transcriptase inhibitors (NRTIs), with zidovudine (B1683550) (AZT) being the first to receive approval in 1987. webmd.com However, the rapid development of drug resistance and the limitations of monotherapy highlighted the urgent need for new classes of antiviral agents that targeted different stages of the HIV life cycle. nih.gov

A crucial breakthrough came with the identification and characterization of the HIV protease, an enzyme essential for the virus's maturation and replication. rsc.orgnih.gov This enzyme cleaves large viral polyproteins into smaller, functional proteins, a necessary step for producing infectious viral particles. fda.govnih.gov Recognizing the indispensable role of this protease, researchers identified it as a prime target for therapeutic intervention. nih.gov This led to a focused effort in the late 1980s and early 1990s on designing molecules that could specifically inhibit the action of HIV protease, a strategy known as rational drug design. rsc.orgnih.gov The knowledge of the enzyme's three-dimensional structure was instrumental in this process, allowing for the creation of inhibitors that could fit into the protease's active site. nih.govnih.gov

Role of Saquinavir (B1662171) Methanesulfonate (B1217627) as a Pioneer Protease Inhibitor

Developed by Roche, saquinavir was the first HIV protease inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in December 1995, under the brand name Invirase. nih.govwikipedia.orgnih.gov This event represented a landmark achievement in antiretroviral therapy. rsc.org The introduction of saquinavir ushered in a new class of drugs that, when used in combination with other antiretrovirals, led to the era of highly active antiretroviral therapy (HAART). wikipedia.org This combination therapy proved to be profoundly effective, dramatically reducing HIV-associated morbidity and mortality. wikipedia.org

Saquinavir's initial formulation as a hard gelatin capsule (saquinavir-HGC) containing the mesylate salt had notable limitations, primarily its very low oral bioavailability, which averaged around 4%. nih.govdrugbank.comjwatch.org This was attributed to its low water solubility and significant first-pass metabolism in the gut and liver. jwatch.org To address this, a soft gel capsule formulation, Fortovase, was later developed to improve its absorption. wikipedia.org Furthermore, it was discovered that co-administering saquinavir with a low dose of ritonavir (B1064), another protease inhibitor, significantly boosted its plasma concentrations. drugbank.comnih.gov Ritonavir acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing saquinavir. drugbank.compatsnap.com This "boosting" strategy became a cornerstone of many protease inhibitor-based regimens.

The timeline below highlights key milestones in the development and introduction of early HIV protease inhibitors.

YearMilestone
1985 HIV identified as the cause of AIDS. wikipedia.org
1987 First reports of highly selective antagonists against HIV protease. wikipedia.org
1989 Crystal structure of HIV-1 protease determined. nih.gov Phase I trials for saquinavir begin. wikipedia.org
1995 Saquinavir (Invirase) receives FDA approval as the first protease inhibitor. webmd.comnih.govwikipedia.org
1996 Ritonavir (Norvir) and Indinavir (B1671876) (Crixivan) receive FDA approval. wikipedia.orgwebmd.com
1997 Nelfinavir (B1663628) (Viracept) receives FDA approval. wikipedia.org Saquinavir's soft gel capsule formulation (Fortovase) is approved. wikipedia.org

Structural Archetype for HIV Protease Inhibition

Saquinavir's design is a prime example of structure-based drug design and established it as a structural archetype for a generation of HIV protease inhibitors. wikipedia.orgnih.gov It is a peptidomimetic inhibitor, meaning it was designed to mimic the natural peptide substrates of the HIV protease. rsc.orgdrugbank.com

The fundamental mechanism of action of saquinavir involves binding to the active site of the HIV-1 protease. drugbank.compatsnap.com This binding is competitive and prevents the enzyme from cleaving the viral Gag and Gag-Pol polyproteins. fda.govdrugbank.com As a result, the structural proteins and enzymes necessary for the formation of mature, infectious virions are not produced, leading to the release of immature and non-infectious viral particles. fda.govdrugbank.com

Key structural features of saquinavir contribute to its inhibitory activity:

Hydroxyethylamine Scaffold: Saquinavir contains a hydroxyethylamine group which acts as a transition-state analog. This group mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the protease but is itself non-cleavable. wikipedia.orgdrugbank.com

Decahydroisoquinoline (B1345475) (DIQ) Group: A significant modification in the development of saquinavir was the addition of a decahydroisoquinoline group at the P1' position. wikipedia.orgdovepress.com This bulky, hydrophobic group enhances the inhibitor's potency and aqueous solubility by limiting its conformational freedom. wikipedia.org

The following table summarizes key research findings related to saquinavir's inhibitory activity.

FindingDescriptionReference(s)
In Vitro Activity In cell culture studies, saquinavir demonstrated potent inhibition of HIV-1 with 50% inhibitory concentrations (IC50) in the range of 1 to 30 nM. fda.gov
Mechanism Binds to the active site of HIV-1 and HIV-2 proteases, preventing the cleavage of viral polyproteins. fda.govwikipedia.org
Structural Basis Designed as a peptidomimetic hydroxyethylamine transition-state analog of a native protease substrate. wikipedia.org
Resistance Mutations In vitro studies showed that mutations at positions G48V and L90M in the protease gene could confer resistance to saquinavir. asm.org

The development of saquinavir not only provided a powerful new tool in the fight against AIDS but also validated the strategy of targeting viral enzymes through rational drug design, paving the way for the development of numerous other protease inhibitors. wikipedia.orgrsc.org

Molecular Mechanisms of Antiviral Action

HIV Protease Enzyme Target Specificity

The efficacy of saquinavir (B1662171) as an antiviral agent is rooted in its high specificity for the HIV protease enzyme, a dimeric aspartic protease crucial for viral replication. drugbank.com This specificity allows the drug to interfere with viral processes with minimal impact on human cellular proteases.

During the HIV replication cycle, viral genes are translated into large polyprotein precursors, primarily the Gag and Gag-Pol polyproteins. drugbank.comnih.gov These polyproteins contain all the structural proteins (like matrix and capsid proteins) and essential viral enzymes (such as reverse transcriptase, integrase, and the protease itself) in an inactive, linked form. nih.govnih.gov For the virus to become mature and infectious, the HIV protease must cleave these polyprotein chains at specific sites to release the individual, functional proteins. drugbank.comnih.govresearchgate.net Saquinavir is designed as a peptidomimetic, a synthetic peptide-like substrate analog that mimics the structure of the natural cleavage sites within the Gag-Pol polyprotein, particularly the phenylalanine-proline residue sequence. drugbank.comnih.gov This structural mimicry allows it to be recognized by the HIV protease.

Saquinavir functions as a competitive inhibitor by binding directly and strongly to the active site of the HIV protease enzyme. wikipedia.orgnih.govpatsnap.com The molecule contains a central hydroxyl group that mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the protease. drugbank.comnih.gov This hydroxyl group interacts with the critical aspartic acid residues (Asp25 and Asp25') in the catalytic site of the enzyme. nih.gov By occupying this active site, saquinavir physically blocks the natural Gag and Gag-Pol polyprotein substrates from binding to the enzyme, thereby competitively inhibiting its function. nih.govmdpi.com

Inhibition of Viral Polyprotein Cleavage and Maturation

By effectively blocking the HIV protease enzyme, saquinavir's primary molecular consequence is the prevention of the post-translational cleavage of viral polyproteins. wikipedia.orgnih.gov The Gag and Gag-Pol polyproteins, synthesized by the host cell's machinery under the direction of the viral genome, remain as long, unprocessed chains. nih.govnih.gov This enzymatic processing is a critical step for the transformation of a newly budded viral particle into a mature, infectious virion. nih.govmdpi.com The inhibition of this cleavage arrests the viral maturation process. wikipedia.org

Formation of Immature, Non-Infectious Viral Particles

The arrest of polyprotein processing leads directly to the assembly and release of defective viral particles from the host cell. youtube.comdrugbank.com These virions are structurally disorganized and immature. mdpi.com Instead of a condensed, conical core characteristic of a mature HIV particle, the interior of these virions contains unprocessed Gag polyproteins, resulting in a functionally useless and non-infectious particle. drugbank.comnih.gov Although these immature virions are released from the infected cell, they are incapable of infecting new cells, thus halting the spread of the viral infection within the host. nih.govyoutube.com

Enzyme Kinetics of HIV Protease Inhibition

The potency of saquinavir's inhibitory action on HIV protease has been quantified through various enzyme kinetic studies. These studies measure the concentration of the drug required to inhibit the enzyme's activity by a certain percentage.

Inhibitory concentration (IC) values are key metrics for evaluating the antiviral potency of a drug. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, while the IC90 is the concentration required for 90% inhibition. Saquinavir has demonstrated potent activity against both HIV-1 and HIV-2 proteases. wikipedia.orgnih.gov In vitro studies have reported varying IC50 values depending on the specific viral strains and cell lines used. nih.govnih.gov

Parameter Virus Type Value (nM) Cell Line
IC50 HIV-10.9–2.5-
IC50 HIV-12.5JM Cells
IC90 HIV-116,000 (16 µM)JM Cells
IC50 HIV-20.25–14.6-

Data sourced from multiple research findings. nih.govnih.govcellagentech.com

Binding Affinity Characterization (e.g., Ki values)

The efficacy of saquinavir as a protease inhibitor is quantified by its high binding affinity for the HIV protease enzyme. This affinity is often expressed by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a stronger binding affinity and greater potency of the inhibitor.

Saquinavir demonstrates potent inhibition against HIV-1 protease, with a reported Ki value of 0.12 nM. nih.gov Its affinity for the HIV-2 protease is also high, with a Ki value of 0.6 nM. johnshopkins.edu While still potent, its binding to HIV-2 protease is slightly weaker than to its HIV-1 counterpart. johnshopkins.edu

The binding of saquinavir to the wild-type HIV-1 protease is an entropically driven process. researchgate.net Thermodynamic studies have measured the Gibbs free energy (ΔG) of binding, which indicates the spontaneity of the interaction. For saquinavir binding to the wild-type C-SA (South African subtype C) protease, the ΔG was -9.6 kcal/mol. researchgate.net

Mutations in the protease gene can reduce the binding affinity of inhibitors, leading to drug resistance. For instance, a variant with V82F and I84V mutations showed a 47-fold increase in the Ki value for saquinavir, indicating significantly weakened binding. researchgate.net

Below are tables summarizing the binding affinity data for saquinavir against different HIV proteases.

Table 1: Inhibition Constants (Ki) of Saquinavir

Table 2: Thermodynamic Data for Saquinavir Binding to Wild-Type C-SA HIV-1 Protease

Preclinical Antiviral Activity Assessment

Preclinical In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of saquinavir (B1662171) has been evaluated in SCID-hu mice, which are severe combined immunodeficient mice implanted with human thymus and liver tissue (thy/liv), creating a model for studying HIV infection in human lymphoid tissue. asm.org In studies where these mice had established HIV infections, treatment with saquinavir for one month resulted in a significantly lower viral load in the implanted human tissue and the mouse spleen compared to untreated mice. asm.org

In one experiment, infected thy/liv-SCID-hu mice treated with saquinavir doses of 250 and 2,500 mg/kg/day showed a dose-related, significant decrease in viral load within the implants. asm.org While acute treatment started immediately after HIV inoculation markedly lowered viral loads, it did not completely prevent the establishment of infection. asm.org These animal models have been instrumental in evaluating the effect of antiviral therapies on HIV replication within lymphoid tissues, a primary site of viral activity. asm.org

Mechanisms of Antiviral Resistance

Genotypic Analyses of HIV Protease Gene Mutations

Genotypic analysis of the HIV protease gene from patients experiencing treatment failure has been instrumental in identifying key mutations associated with saquinavir (B1662171) resistance. These mutations are often categorized as primary or secondary, with primary mutations having a direct and significant impact on drug susceptibility.

Identification of Signature Mutations (e.g., G48V, L90M)

Two of the most well-characterized signature mutations conferring resistance to saquinavir are G48V and L90M. nih.govwikidoc.org In vivo, the L90M mutation is the predominant change observed, while the G48V mutation is less common. nih.govasm.org The double mutant (G48V/L90M) is rare. nih.gov

The G48V mutation, located in the flap region of the protease, is a major mutation selected by saquinavir treatment and can lead to cross-resistance with other protease inhibitors like atazanavir. mdpi.comstanford.edu Structural studies have shown that the G48V mutation can reduce the number of interactions between the flap region (residues 47-50) and saquinavir. mdpi.com A critical hydrogen bond between the carbonyl oxygen of residue 48 and the amide of saquinavir is lost due to the larger side chain of valine compared to glycine. mdpi.com

The L90M mutation, although not in direct contact with the inhibitor, is a major resistance mutation for saquinavir. mdpi.com This mutation is located in a hydrophobic pocket near the catalytic residues. mdpi.com The longer methionine side chain in the L90M mutant can form a shortened van der Waals contact with the carbonyl oxygen of the catalytic Asp25, an interaction not seen with leucine (B10760876) at position 90 in the wild-type protease. mdpi.com This alteration in the catalytic loop, despite the lack of direct interaction with saquinavir, affects the inhibitor's affinity. mdpi.com

The presence of either G48V or L90M is often a prerequisite for higher levels of resistance, with the accumulation of secondary mutations further decreasing susceptibility. wikidoc.orgfda.gov

Non-Active Site Mutations Associated with Saquinavir Resistance (e.g., M46I)

Mutations outside of the active site can also contribute significantly to saquinavir resistance. The M46I mutation, located in the flap region, is one such non-active site mutation clinically associated with saquinavir resistance. nih.govnih.gov This mutation has been observed in patients failing antiretroviral therapy and can lead to a notable change in saquinavir resistance. nih.gov

Molecular dynamics simulations have shown that the M46I mutation can induce structural and dynamic changes in the HIV-1 protease that weaken its grip on saquinavir without distorting the active site. nih.govresearchgate.net This mutation can affect the energetics and conformational stability of the protease. nih.govnih.gov

Molecular Basis of Resistance Development

The development of resistance to saquinavir at the molecular level involves complex changes in the structure and dynamics of the HIV-1 protease. These changes, induced by mutations, disrupt the favorable interactions between the drug and the enzyme.

Conformational Dynamics of Mutated HIV Protease

Mutations can significantly alter the conformational dynamics of the HIV-1 protease, particularly in the flexible flap regions. These flaps are crucial for substrate and inhibitor binding. nih.gov

The M46I mutation, for instance, has been shown to induce inward flap curling and a wider opening of the flaps for a significant portion of the simulation time. nih.govnih.gov This increased flexibility in the flap regions can hinder the proper binding of inhibitors to the active site, leading to drug resistance. mdpi.com

Similarly, a double-insertion mutation, L38HL, has been found to increase flexibility in the hinge and flap regions of the protease. mdpi.comnih.gov This leads to a wider opening at the binding site due to altered flap dynamics, resulting in decreased interactions with the inhibitor. mdpi.comnih.gov

Altered Saquinavir Binding Affinity in Mutants (e.g., Van der Waals interactions)

A key consequence of resistance mutations is the reduction in the binding affinity of saquinavir to the protease. This is often due to a decrease in favorable interactions, such as van der Waals forces.

Impact of Mutations on Flap Curling and Active Site Compactness

The M46I mutation has been shown to increase inward flap curling and active site compactness in the presence of saquinavir, even while reducing the predominant open conformation of the flaps. nih.govnih.gov This suggests a complex dynamic where the mutation alters the conformational landscape of the protease, making it less favorable for saquinavir binding. nih.gov The increased flexibility of the hinge region induced by mutations can lead to an increase in the flexibility of the flap region, which in turn affects inhibitor binding. mdpi.com Studies on the TriCa angle, a measure of flap curling, have shown differences between wild-type and mutated proteases, indicating altered flap dynamics. nih.gov

Data Tables

Table 1: Key Mutations Associated with Saquinavir Resistance

MutationLocationTypeImpact on Saquinavir BindingReference
G48VFlap RegionPrimaryReduces interactions with the flap region, loss of a key hydrogen bond. mdpi.com
L90MNear Catalytic SitePrimaryIndirectly alters inhibitor affinity by repositioning the catalytic loop. mdpi.com
M46IFlap RegionNon-Active SiteDecreases van der Waals interactions and binding free energy. nih.govnih.gov

Table 2: Molecular Effects of the M46I Mutation on HIV-1 Protease

Molecular Effect Description Reference
Conformational Dynamics Induces inward flap curling and a wider opening of the flaps. nih.govnih.gov
Binding Affinity Significantly decreases van der Waals interactions and binding free energy. nih.govnih.govmdpi.com
Flap Curling & Compactness Increases inward flap curling and active site compactness in the presence of saquinavir. nih.govnih.gov

Compound Names Mentioned

Atazanavir

Nelfinavir (B1663628)

Ritonavir (B1064)

Saquinavir methanesulfonate (B1217627)

Zalcitabine

Zidovudine (B1683550)

Cross-Resistance Profiles and Implications for Protease Inhibitor Sequencing

The development of resistance to one protease inhibitor (PI) can lead to reduced susceptibility to other PIs, a phenomenon known as cross-resistance. This has significant implications for the long-term management of HIV-1 infection, as it can limit future treatment options. The pattern of cross-resistance observed with saquinavir is influenced by the specific mutations that arise in the HIV-1 protease gene.

Early research suggested that saquinavir might be a favorable first-line PI because the primary mutations associated with its resistance, G48V and L90M, were distinct from those linked to other PIs available at the time. nih.govnih.gov This suggested that initial treatment with saquinavir might preserve the efficacy of other PIs for subsequent therapy. nih.govnih.gov For instance, treatment with saquinavir is not typically associated with mutations at codons 46, 63, and 82, which are known to cause broad cross-resistance to many other PIs. nih.gov

However, the emergence of broad cross-resistance among protease inhibitors has become a significant challenge in designing effective sequential treatment strategies. jwatch.org While saquinavir may have a partially different resistance profile, cross-resistance with other PIs like indinavir (B1671876) has been reported. jwatch.org The virological response to indinavir can be diminished in patients previously treated with saquinavir, especially in cases of long-term saquinavir therapy. jwatch.org

The degree of cross-resistance often depends on the number and type of accumulated mutations. roche-hiv.com Prolonged treatment with a failing PI regimen in the presence of ongoing viral replication can lead to the accumulation of multiple mutations, increasing the likelihood of broad cross-resistance. roche-hiv.comnih.gov Therefore, switching to a new PI regimen promptly after the failure of the initial one is likely to improve the chances of a favorable therapeutic outcome. roche-hiv.com

Several studies have investigated the cross-resistance patterns between saquinavir and other PIs, with varying results depending on the specific mutations present and the patient's treatment history.

Research Findings on Saquinavir Cross-Resistance

Saquinavir and Indinavir/Ritonavir: While some studies indicated less cross-resistance between saquinavir and indinavir compared to that between ritonavir and indinavir, others have shown that prior saquinavir failure can compromise the efficacy of subsequent indinavir therapy. jwatch.orgroche-hiv.com The development of multiple mutations during saquinavir treatment can lead to varied responses to subsequent indinavir-based regimens. nih.gov For example, in one study of patients who failed saquinavir therapy, subsequent treatment with nelfinavir showed limited and transient efficacy, especially in patients with the L90M mutation at baseline. oup.comoup.com However, a subsequent switch to a regimen containing indinavir and nevirapine (B1678648) resulted in a more significant and durable antiviral response. oup.com

Predicting Response to Salvage Therapy: Genotypic resistance testing has been shown to be a strong predictor of virologic response to salvage therapy with saquinavir-ritonavir in patients who have failed previous PI-containing regimens. nih.govacpjournals.org The presence of specific protease mutations at the start of a new regimen can explain a significant portion of the variation in treatment outcomes. nih.gov

In Vitro Studies: In vitro studies have provided further insights into cross-resistance patterns. For example, a saquinavir-selected quadruple mutant (G48V, A71V, I84V, L90M) demonstrated varying levels of resistance to indinavir and other PIs. asm.org Conversely, some PI-resistant variants have shown increased susceptibility to saquinavir, suggesting complex interactions between different resistance mutations. asm.org

The following table summarizes key findings from studies on saquinavir cross-resistance and its implications for sequencing protease inhibitor therapy.

Prior Protease InhibitorSubsequent Protease InhibitorKey Findings
SaquinavirIndinavirVirological response to indinavir may be weakened in patients with prior saquinavir treatment, particularly if the switch is not made promptly after failure. jwatch.orgroche-hiv.com
SaquinavirNelfinavirLimited efficacy of nelfinavir was observed in patients who had failed saquinavir, especially those with the L90M mutation. oup.comoup.com
SaquinavirIndinavir + NevirapineThis combination showed a more potent and durable response in patients who had failed both saquinavir and nelfinavir. oup.com
Various PIsSaquinavir-RitonavirBaseline genotypic resistance patterns are strong predictors of the virologic response to saquinavir-ritonavir salvage therapy. nih.govacpjournals.org

The complex patterns of cross-resistance underscore the importance of genotypic and phenotypic testing to guide the selection of subsequent PI regimens after the failure of a saquinavir-containing regimen. Early detection of resistance and timely switching of therapy are crucial to preserve future treatment options and achieve long-term viral suppression.

Preclinical Pharmacokinetic Characterization

Absorption and Permeability Mechanisms

The oral bioavailability of saquinavir (B1662171) is notably low, a characteristic attributed to a combination of incomplete absorption and significant first-pass metabolism. drugbank.comfda.govfda.gov Studies utilizing in vitro and ex vivo models have been crucial in elucidating the specific mechanisms that govern its transit across the intestinal epithelium.

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for studying intestinal drug absorption due to its expression of key transport proteins. nih.govtandfonline.com Bidirectional transport studies across Caco-2 cell monolayers consistently demonstrate that saquinavir is a substrate for active efflux mechanisms.

In one such study, the apparent permeability coefficient for saquinavir transport from the basolateral (blood) side to the apical (lumen) side was 26 times greater than in the reverse direction, a clear indication of an active efflux pump. nih.gov Other research has reported efflux ratios of 6.4 in Caco-2 cells and 2.1 across excised rat intestinal mucosa, confirming the activity of these efflux pumps. tandfonline.com This active removal of the compound from the intestinal cells back into the lumen significantly curtails its net absorption. Further studies have shown that saquinavir transport across these monolayers can be enhanced when formulated in nanostructured lipid carriers (NLCs), suggesting a potential strategy to overcome these permeability limitations. nih.gov

Model SystemKey FindingEfflux RatioReference
Caco-2 CellsTransport from basolateral to apical side was 26-fold higher than apical to basolateral.26 nih.gov
Caco-2 CellsConfirmed activity of efflux pumps.6.4 tandfonline.com
Rat Intestinal MucosaConfirmed activity of efflux pumps.2.1 tandfonline.com
Caco-2 CellsTransport enhanced up to 3.5-fold by Nanostructured Lipid Carriers (NLCs).N/A nih.gov

The primary efflux transporter responsible for limiting saquinavir's oral absorption is P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1). asm.orgnih.govdrugbank.compensoft.net P-gp is an ATP-dependent pump highly expressed in the intestinal epithelium that actively transports a wide range of substrates out of cells. asm.orgpensoft.net

Multiple studies have confirmed that saquinavir is a substrate for P-gp. nih.govdrugbank.com The impact of this transporter is significant; in vivo studies using mice genetically engineered to lack the mdr1a gene (which codes for P-gp) showed that plasma concentrations of saquinavir were 2- to 5-fold higher after oral administration compared to wild-type mice. drugbank.com Similarly, the intestinal permeability of saquinavir in rats was observed to double when co-administered with cyclosporine, a known P-gp inhibitor. nih.gov In addition to P-gp, research indicates that saquinavir is also a substrate for other transporters, including the Multidrug Resistance-Associated Protein 1 (MRP1) and MRP2, which may also contribute to its limited absorption. nih.govdrugbank.com

Distribution Profiles

Once absorbed into the systemic circulation, the distribution of saquinavir is characterized by extensive binding to plasma proteins and wide partitioning into tissues, though with notable exceptions such as the central nervous system.

Saquinavir exhibits a high degree of binding to plasma proteins. Across a concentration range of 15 to 700 ng/mL, approximately 98% of the drug is bound. drugbank.comfda.govfda.govnih.gov This high level of protein binding means that only a small fraction of the drug in the bloodstream is free and pharmacologically active at any given time.

ParameterValueConcentration RangeReference
Plasma Protein Binding~98%15 to 700 ng/mL drugbank.comfda.govfda.govnih.gov

The steady-state volume of distribution for saquinavir is approximately 700 L, which suggests extensive distribution into tissues. drugbank.comfda.govfda.govnih.gov However, this distribution is not uniform. A critical finding from preclinical and clinical studies is the negligible penetration of saquinavir into the cerebrospinal fluid (CSF), indicating that it does not readily cross the blood-brain barrier. fda.govfda.gov

The P-gp efflux transporter plays a major role in limiting saquinavir's entry into sanctuary sites like the brain and testes. drugbank.comsgul.ac.uk In studies with mdr1a knockout mice, brain concentrations of saquinavir were 7- to 36-fold higher than in normal mice, directly demonstrating P-gp's role as a barrier. drugbank.com Further research in mice has shown that co-administration with mefloquine, a P-gp inhibitor, can increase the brain-to-blood and testis-to-blood concentration ratios of saquinavir by over 3-fold and 2-fold, respectively. sgul.ac.uk

Metabolic Pathways and Enzyme Systems

Saquinavir undergoes extensive first-pass metabolism, which, along with poor absorption, is a primary reason for its low oral bioavailability. fda.govnih.gov This biotransformation occurs in both the small intestine and the liver. nih.govjwatch.org

In vitro studies with human liver and intestinal microsomes have established that the metabolism of saquinavir is mediated by the cytochrome P450 (CYP450) enzyme system. fda.govnih.gov Specifically, the CYP3A4 isoenzyme is responsible for over 90% of its hepatic metabolism. drugbank.comfda.govfda.gov The compound is rapidly metabolized into a number of inactive mono- and di-hydroxylated compounds. drugbank.comdrugbank.comresearchgate.net The main initial metabolites identified are M-2 and M-7, which result from single hydroxylations on the octahydro-2-(1H)-isoquinolinyl and (1,1-dimethylethyl)amino groups, respectively. nih.gov A metabolomics study in mice identified 30 different metabolites, including a novel α-hydroxyaldehyde, with most also being observed in human liver microsomes. nih.gov The extensive involvement of CYP3A4 in saquinavir's metabolism makes it susceptible to significant drug-drug interactions with inhibitors or inducers of this enzyme. drugbank.com

Cytochrome P450-Mediated Biotransformation (primarily CYP3A4)

Saquinavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) system in the liver and small intestine. scielo.br In vitro studies utilizing human liver microsomes have definitively identified the CYP3A4 isoenzyme as the principal catalyst, responsible for over 90% of the hepatic metabolism of saquinavir. drugbank.comeuropa.eunih.govpharmacompass.comfda.gov This extensive involvement of CYP3A4 contributes to a high first-pass metabolism, which significantly limits the oral bioavailability of the drug. scielo.brnih.govmdpi.com

The metabolic process is characterized by the rapid conversion of saquinavir into a series of hydroxylated metabolites. drugbank.comnih.govpharmacompass.com The critical role of CYP3A4 is further substantiated by inhibition studies. The metabolism of saquinavir is potently inhibited by ketoconazole, a selective inhibitor of CYP3A4, with a reported IC50 value of approximately 0.55 µM. tandfonline.comnih.gov Conversely, inhibitors selective for other CYP isoforms, such as CYP1A2, CYP2C9, and CYP2E1, demonstrate no significant inhibitory effect on saquinavir metabolism. tandfonline.comnih.gov

The strong correlation between the rate of saquinavir metabolism and both the immunochemically determined levels of CYP3A4 and the activity of testosterone (B1683101) 6β-hydroxylation (a marker for CYP3A4 activity) provides further evidence for the predominant role of this isoenzyme. tandfonline.comnih.gov Additionally, studies with heterologously expressed CYP3A4 have shown a metabolic profile for saquinavir that is similar to that observed in human liver microsomes. tandfonline.comnih.gov The kinetic parameters for total saquinavir metabolism in human liver microsomes have been determined, with a Km of approximately 0.61 µM and a Vmax of 1.82 nmol/mg/min. tandfonline.comnih.gov

The significant drug-drug interaction potential of saquinavir is largely attributable to its metabolism by CYP3A4. Co-administration with potent CYP3A4 inhibitors, such as ritonavir (B1064), leads to a substantial increase in saquinavir plasma concentrations. nih.gov This interaction is the basis for the clinical use of ritonavir-boosted saquinavir regimens.

Table 1: Key Findings in CYP3A4-Mediated Biotransformation of Saquinavir
ParameterFindingSource
Primary Metabolizing EnzymeCytochrome P450 3A4 (CYP3A4) drugbank.comeuropa.eunih.govpharmacompass.comfda.gov
Contribution of CYP3A4 to Hepatic Metabolism>90% drugbank.comeuropa.eunih.govpharmacompass.comfda.gov
Effect of CYP3A4-Selective Inhibitor (Ketoconazole)Potent inhibition of saquinavir metabolism (IC50 ≈ 0.55 µM) tandfonline.comnih.gov
Effect of Other CYP Isoform InhibitorsNon-inhibitory tandfonline.comnih.gov
Kinetic Parameter (Km)~0.61 µM tandfonline.comnih.gov
Kinetic Parameter (Vmax)~1.82 nmol/mg/min tandfonline.comnih.gov

Characterization of Mono- and Di-hydroxylated Inactive Metabolites

The biotransformation of saquinavir results in the formation of several inactive metabolites. drugbank.comnih.govpharmacompass.com These metabolites are primarily mono- and di-hydroxylated derivatives of the parent compound. mdpi.comtandfonline.comnih.gov In vitro studies using human small-intestinal and liver microsomes have led to the isolation and characterization of these metabolic products. scielo.br

Through techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR), researchers have identified multiple metabolite fractions. tandfonline.comnih.gov Fast-atom bombardment and electrospray MS analyses have revealed that the hydroxylation predominantly occurs on the decahydroisoquinoline (B1345475) ring of the saquinavir molecule. tandfonline.comnih.gov

Two major metabolites, designated M-2 and M-7, have been identified as products of single hydroxylations at the octahydro-2-(1H)-isoquinolinyl and the (1,1-dimethylethyl)amino groups, respectively. nih.gov One of the major metabolites has been rigorously identified as 6-equatorial-hydroxy-saquinavir. scielo.brtandfonline.comnih.gov It is important to note that these metabolites are considered pharmacologically inactive against HIV-1. nih.gov

Table 2: Characterization of Saquinavir Metabolites
Metabolite TypeDescriptionKey Identified MetabolitesActivitySource
Mono-hydroxylatedDerivatives with one additional hydroxyl group.M-2 (hydroxylation on octahydro-2-(1H)-isoquinolinyl group), M-7 (hydroxylation on (1,1-dimethylethyl)amino group), 6-equatorial-hydroxy-saquinavirInactive scielo.brtandfonline.comnih.govnih.gov
Di-hydroxylatedDerivatives with two additional hydroxyl groups.Various species identified.Inactive mdpi.comtandfonline.comnih.gov

Preclinical Elimination Pathways (e.g., Fecal and Urinary Excretion)

The primary route of elimination for saquinavir and its metabolites is through the feces. drugbank.compharmacompass.com Mass balance studies conducted with radiolabeled saquinavir have provided detailed insights into its excretion pathways. Following a single oral administration of 14C-saquinavir, approximately 88% of the administered radioactivity is recovered in the feces within five days. fda.goveuropa.eu In contrast, urinary excretion is a minor pathway, accounting for only about 1% of the dose. fda.goveuropa.eu

Similar results were observed after intravenous administration of radiolabeled saquinavir, with approximately 81% of the radioactivity recovered in the feces and about 3% in the urine within five days. drugbank.comeuropa.eu This indicates that both the parent drug and its metabolites are primarily cleared through the biliary system into the gastrointestinal tract, followed by fecal elimination. nih.gov The minimal renal clearance suggests that adjustments to the dosage regimen are not typically necessary for patients with renal impairment. fda.goveuropa.eueuropa.eu

The extensive hepatic metabolism followed by fecal excretion of both unchanged saquinavir and its various metabolites is the predominant mechanism of clearance for this compound. drugbank.com

Table 3: Preclinical Elimination of Saquinavir (Following 14C-Saquinavir Administration)
Route of AdministrationFecal Excretion (% of Dose)Urinary Excretion (% of Dose)TimeframeSource
Oral (600 mg)~88%~1%5 days fda.goveuropa.eu
Intravenous (10.5 mg)~81%~3%5 days drugbank.comeuropa.eu

Mechanistic Preclinical Drug Drug Interaction Studies

Modulation of Cytochrome P450 Enzymes (e.g., CYP3A4 inhibition/induction) by Co-administered Agents

The metabolism of saquinavir (B1662171) is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is responsible for over 90% of its biotransformation into inactive metabolites. drugbank.com Consequently, drugs that modulate the activity of CYP3A4 can significantly alter the plasma concentrations of saquinavir. Saquinavir itself is considered a weak inhibitor of CYP3A4 compared to other protease inhibitors like ritonavir (B1064). nih.govdrugbank.com

CYP3A4 Inhibition Co-administration of saquinavir with potent inhibitors of CYP3A4 leads to increased saquinavir exposure. Ritonavir, another HIV protease inhibitor, is the most potent clinical inhibitor of CYP3A4 and its co-administration is a well-established strategy to "boost" saquinavir concentrations by inhibiting its first-pass metabolism. nih.govmdpi.comnih.gov This boosting effect was described in early drug-drug interaction studies and has become a foundational principle in some antiretroviral therapies. mdpi.com

Other agents have also been shown to inhibit saquinavir's metabolism. In vitro studies using human liver microsomes demonstrated that various protease inhibitors compete for CYP3A4, with ritonavir and indinavir (B1671876) showing greater inhibition than saquinavir. drugbank.com Non-nucleoside reverse transcriptase inhibitors like delavirdine, as well as other drug classes such as macrolide antibiotics (e.g., clarithromycin) and azole antifungals, also act as CYP3A4 inhibitors and can increase saquinavir levels. nih.gov Furthermore, components found in grapefruit juice have been identified as inhibitors of CYP3A4-mediated metabolism of saquinavir. drugbank.com

CYP3A4 Induction Conversely, co-administration with agents that induce CYP3A4 activity can lead to a significant reduction in saquinavir plasma concentrations, potentially compromising its therapeutic effect. fda.govmedicinenet.com Potent inducers of CYP3A4 include certain anticonvulsants such as phenobarbital, phenytoin, and carbamazepine. medicinenet.comeuropa.eu The non-nucleoside reverse transcriptase inhibitors nevirapine (B1678648) and efavirenz (B1671121) are also known inducers of CYP3A4. nih.gov The co-administration of rifampin, a potent CYP3A4 inducer, with saquinavir/ritonavir was associated with substantial decreases in saquinavir exposure in healthy volunteers. fda.gov

The following table summarizes the preclinical and in vitro findings on the modulation of CYP3A4 by various agents and the resulting effect on saquinavir.

Table 1: Modulation of CYP3A4 by Co-administered Agents and Impact on Saquinavir

Co-administered Agent Effect on CYP3A4 Consequence for Saquinavir
Ritonavir Potent Inhibitor Increases plasma concentration nih.govmdpi.com
Indinavir Inhibitor Increases plasma concentration drugbank.com
Delavirdine Inhibitor Increases plasma concentration nih.gov
Clarithromycin Inhibitor Increases plasma concentration nih.gov
Azole Antifungals Inhibitor Increases plasma concentration nih.gov
Grapefruit Juice Components Inhibitor Increases plasma concentration drugbank.com
Cimetidine Inhibitor Increases plasma concentration researchgate.net
Rifampin Potent Inducer Decreases plasma concentration fda.gov
Phenobarbital Inducer Decreases plasma concentration medicinenet.comeuropa.eu
Phenytoin Inducer Decreases plasma concentration medicinenet.comeuropa.eu
Carbamazepine Inducer Decreases plasma concentration medicinenet.comeuropa.eu
Nevirapine Inducer Decreases plasma concentration nih.gov
Efavirenz Inducer Decreases plasma concentration nih.gov

Modulation of Efflux Transporters (e.g., P-glycoprotein inhibition/induction) by Co-administered Agents

Saquinavir is a substrate for the efflux transporter P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.govjci.org P-gp is expressed in key pharmacological barriers, including the intestinal epithelium, and actively transports substrates like saquinavir out of cells. nih.govresearchgate.net This process limits the oral absorption and intracellular accumulation of saquinavir. nih.govjci.org Therefore, agents that modulate P-gp function can significantly impact saquinavir's pharmacokinetics.

P-glycoprotein Inhibition Inhibition of P-gp by co-administered drugs can block the efflux of saquinavir, leading to increased absorption and intracellular concentrations. nih.gov In vitro studies using P-gp-expressing cell lines demonstrated that saquinavir is actively transported by P-gp. jci.org This transport can be blocked by known P-gp inhibitors. For instance, co-incubation with cyclosporine and verapamil (B1683045) was shown to block the P-gp-mediated transport of saquinavir in epithelial monolayer models. nih.gov

Ritonavir, in addition to being a potent CYP3A4 inhibitor, also inhibits P-gp, contributing to its boosting effect on saquinavir. researchgate.net The combination of saquinavir and ritonavir has been shown to inhibit P-gp activity, as demonstrated in studies using digoxin (B3395198) (a model P-gp substrate), where the combination increased digoxin exposure. researchgate.net Other research has explored agents like the antimalarial drug mefloquine, which was found to inhibit drug efflux proteins and enhance the brain penetration of saquinavir in murine models, an effect attributed to P-gp inhibition. sgul.ac.uk

P-glycoprotein Induction While inhibition of P-gp can enhance saquinavir levels, induction of the transporter can have the opposite effect. Some preclinical evidence suggests that saquinavir itself may induce the expression and function of P-gp. researchgate.net In studies using human CD4 T-lymphoblastoid cells, exposure to saquinavir led to the de novo expression of functional P-gp molecules, suggesting a potential for auto-induction that could lead to reduced drug accumulation over time. researchgate.net

The table below details the effects of various agents on P-gp and the subsequent impact on saquinavir.

Table 2: Modulation of P-glycoprotein by Co-administered Agents and Impact on Saquinavir

Co-administered Agent Effect on P-glycoprotein (P-gp) Consequence for Saquinavir
Cyclosporine Inhibitor Blocks efflux, increases intracellular concentration nih.gov
Verapamil Inhibitor Blocks efflux, increases intracellular concentration nih.gov
Ritonavir Inhibitor Blocks efflux, increases absorption/concentration researchgate.net
Mefloquine Inhibitor Blocks efflux, increases tissue penetration sgul.ac.uk
Saquinavir Inducer May decrease its own concentration over time researchgate.net

Structural Biology and Molecular Interaction Profiles

NMR Methods for Structural Characterization of Protein-Protein Complexes (Conceptual application)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules in solution, under conditions that can closely mimic the physiological environment. While X-ray crystallography provides high-resolution static pictures of protein-ligand complexes, NMR offers complementary insights into their behavior in a more native state, including conformational dynamics and the subtle effects of ligand binding. For a compound like saquinavir (B1662171), NMR methods can be conceptually applied to characterize its interaction with target proteins like HIV-1 protease or plasma proteins.

Conceptually, several NMR-based approaches could be employed to study saquinavir-protein complexes:

Chemical Shift Perturbation (CSP) Mapping: This is one of the most common NMR methods for identifying a ligand binding site on a protein. A 2D heteronuclear single quantum coherence (HSQC) spectrum of an isotopically labeled (e.g., ¹⁵N or ¹³C) protein is recorded in the absence and presence of the unlabeled ligand (saquinavir). Upon binding, the chemical environment of the amino acid residues at the interaction interface is altered, leading to changes (perturbations) in their corresponding chemical shifts in the NMR spectrum. By mapping these changes onto the protein's structure, the binding site can be identified. This method can also be used to determine the dissociation constant (K_D) of the interaction by titrating the protein with increasing concentrations of the ligand.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides through-space distance information between protons that are close to each other (typically < 5 Å). Intermolecular NOEs, observed between protons on the protein and protons on saquinavir, can provide direct evidence of binding and yield crucial distance restraints for determining the three-dimensional structure of the complex. Isotope-filtered NOESY experiments can be used to specifically detect these intermolecular contacts between an isotopically labeled protein and an unlabeled ligand.

Saturation Transfer Difference (STD) NMR: This is a ligand-observed NMR technique, meaning it focuses on the signals from the ligand rather than the much larger protein. In an STD-NMR experiment, a selective saturation pulse is applied to a region of the spectrum where only the protein resonates. This saturation is transferred via spin diffusion to the bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By comparing this to an off-resonance spectrum, a difference spectrum is generated that shows only the signals of the binding parts of the ligand. This method is excellent for screening compounds and for mapping the binding epitope of the ligand.

Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information about the structure of a molecule. By weakly aligning the protein-saquinavir complex in a liquid crystalline medium, RDCs can be measured. These couplings provide information on the orientation of inter-nuclear vectors relative to the magnetic field, which can be used to refine the structure of the complex with high precision.

The table below outlines the conceptual application of these NMR methods to the study of saquinavir-protein interactions.

NMR MethodConceptual Application for Saquinavir-Protein ComplexesInformation Gained
Chemical Shift Perturbation (CSP) Titrating ¹⁵N-labeled HIV protease with saquinavir and monitoring changes in the HSQC spectrum.Identification of residues in the active site and flap regions involved in binding; determination of binding affinity (K_D).
NOE Spectroscopy Performing isotope-filtered NOESY experiments on a complex of ¹³C/¹⁵N-labeled protease and unlabeled saquinavir.Direct measurement of intermolecular distances to determine the precise orientation and conformation of saquinavir in the binding pocket.
Saturation Transfer Difference (STD) Screening saquinavir against a target protein to identify which chemical groups of the drug are in closest contact with the protein surface.Mapping the binding epitope of saquinavir, confirming which parts of the molecule are crucial for the interaction.
Residual Dipolar Couplings (RDCs) Measuring RDCs for a weakly aligned saquinavir-protease complex.Providing long-range structural restraints to generate a highly accurate solution structure of the complex.

Together, these NMR techniques offer a comprehensive toolkit for the detailed structural and dynamic characterization of the interaction between saquinavir and its protein targets, providing a more complete understanding than can be achieved by any single method alone.

Advanced Computational Modeling and Simulation Studies

Molecular Docking Analyses of Saquinavir (B1662171) Mesylate

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how drugs like Saquinavir mesylate fit into the active site of their target enzymes.

Molecular docking studies consistently predict that Saquinavir mesylate binds with high affinity within the active site of the HIV-1 protease. researchgate.net The active site is located at the interface of the two identical chains (A and B) that form the functional enzyme. asianpubs.org Docking analyses reveal that the inhibitor orients itself to interact with crucial amino acid residues responsible for the enzyme's catalytic activity. asianpubs.orgnih.gov

The predicted binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction. For instance, molecular docking experiments have reported binding energies for Saquinavir with wild-type HIV-1 protease in the range of -12.2 kcal/mol. nih.gov These computational predictions correlate well with the drug's known potent inhibitory activity. asianpubs.org Such studies are also crucial for comparing the binding of Saquinavir to that of its analogs or other inhibitors and for understanding the impact of drug-resistance mutations on binding affinity. nih.govnih.gov For example, the M46I mutation, located outside the active site, has been shown to reduce the docking score to -11.16 kcal/mol, indicating a weaker interaction. nih.gov

Table 1: Predicted Binding Affinities of Saquinavir with HIV-1 Protease Variants

HIV-1 Protease VariantDocking Score (kcal/mol)Reference
Wild-Type (WT)-12.2 nih.gov
M46I Mutant-11.16 nih.gov

The stability of the Saquinavir-protease complex is maintained by a network of specific molecular interactions. nih.gov Computational profiling identifies the key amino acid residues involved and characterizes the nature of these interactions, primarily hydrogen bonds and van der Waals forces. nih.govnih.gov

Hydrogen bonds are critical for the tight binding of Saquinavir. Studies show that Saquinavir forms hydrogen bonding interactions with the highly conserved catalytic triad (B1167595) residues Asp25 and Asp29, as well as with Asp30 in the active site. nih.govfabad.org.tr These interactions are fundamental to competitively inhibiting the enzyme's function. mdpi.com

Table 2: Key Residue Interactions between Saquinavir and HIV-1 Protease

Interaction TypeInteracting Amino Acid ResiduesReference
Hydrogen BondingAsp25, Asp29, Asp30, Gly27, Ile50 nih.govfabad.org.tr
Van der Waals / HydrophobicGly27, Ala28, Val32, Gly49, Val82, Ile84 nih.govfabad.org.tr

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the Saquinavir-protease complex over time. These simulations provide deeper insights into the conformational changes, flexibility, and energetic stability of the system. nih.gov

Another important metric, the Radius of Gyration (Rg), measures the compactness of the protein structure. nih.gov In simulations of Saquinavir-bound wild-type protease, the Rg value remains relatively stable, suggesting that the complex maintains a compact and stable conformation. nih.gov However, drug-resistance mutations can introduce conformational instability, leading to higher fluctuations in both RMSD and Rg, which can weaken the inhibitor's binding. nih.gov

The HIV-1 protease features two flexible β-hairpin loops, known as "flaps" (residues 43-58), that act as a gate to the active site. nih.govnih.gov The dynamics of these flaps are critical for substrate binding and catalysis, and thus for inhibitor efficacy. mdpi.comnih.gov In the unbound state, the flaps are typically in an "open" or "semi-open" conformation. nih.gov Upon binding of an inhibitor like Saquinavir, the flaps move to a "closed" conformation, sequestering the drug in the active site. wits.ac.za

MD simulations are instrumental in studying these flap movements. wits.ac.za The flexibility of specific regions can be analyzed using the Root Mean Square Fluctuation (RMSF), which shows that the flap regions are the most mobile parts of the enzyme. nih.govmdpi.com The binding of Saquinavir generally reduces the fluctuation in the flap region compared to the unbound enzyme. nih.gov However, mutations, particularly those in or near the flaps (e.g., G48V, I50V) or in the hinge regions that control flap movement, can alter these dynamics. nih.govnih.gov Some mutations can lead to a wider opening of the flaps or a less stable closed conformation, which weakens the protease's grip on Saquinavir and contributes to drug resistance. nih.govresearchgate.net

To obtain a more accurate estimation of binding affinity than docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed. nih.govmdpi.com This technique calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models, averaged over multiple snapshots from an MD simulation. ucl.ac.ukucl.ac.ukfrontiersin.org

MM-PBSA analyses of the Saquinavir-protease complex provide a detailed breakdown of the energetic contributions to binding. nih.govnih.gov The total binding free energy (ΔG_bind) is a sum of several components:

Van der Waals energy (ΔE_vdW): A major favorable contributor, arising from the close packing of atoms in the binding site. nih.gov

Electrostatic energy (ΔE_elec): Another key favorable contributor, resulting from charge-charge and hydrogen bond interactions. nih.gov

Polar solvation energy (ΔG_pol): Generally unfavorable, as it represents the energy cost of desolvating the polar groups of both the drug and the protein upon binding. nih.gov

Non-polar solvation energy (ΔG_nonpol): A favorable term related to the hydrophobic effect. nih.gov

Table 3: Example of MM-PBSA Binding Free Energy Components for Saquinavir-Protease Complex (Illustrative Values)

Energy ComponentContribution (kcal/mol)Description
Van der Waals (ΔE_vdW)Highly FavorableShape complementarity and dispersion forces.
Electrostatic (ΔE_elec)FavorableHydrogen bonds and charge interactions.
Polar Solvation (ΔG_pol)UnfavorableEnergy cost of removing water from polar surfaces.
Non-Polar Solvation (ΔG_nonpol)FavorableEnergy gain from burying hydrophobic surfaces.
Total Binding Free Energy (ΔG_bind) Favorable (Negative Value) Overall strength of the binding interaction.

Quantum Mechanical and Hybrid QM/MM Calculations in Enzyme-Inhibitor Systems

Quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) calculations offer a high level of theory to investigate the intricate electronic and energetic details of saquinavir's interaction with its target, the HIV-1 protease. These methods are particularly useful for elucidating the precise nature of binding affinities and the impact of mutations.

One significant study employed density functional theory (DFT) and QM/MM calculations to analyze the energetic binding affinity of saquinavir with the wild-type HIV-1 protease and two resistant mutants, G48V and G48V/L90M. mdpi.com The findings revealed that the interaction of saquinavir with the flap residue 48 in the mutants was significantly perturbed, leading to reduced binding stability. mdpi.com This was attributed to conformational changes in both the inhibitor and the enzyme, resulting in the loss of a crucial hydrogen bond. mdpi.com

The QM/MM calculations demonstrated a notable decrease in the interaction energies between saquinavir and the mutant proteases, which correlates with the experimentally observed reduction in susceptibility. mdpi.com For the wild-type protease, the interaction energy was calculated to be -48.7 kcal/mol. This was significantly reduced in the G48V mutant (-37.9 kcal/mol) and further diminished in the G48V/L90M double mutant (-28.9 kcal/mol). mdpi.com These computational results provide a detailed energetic rationale for the observed drug resistance. mdpi.com

Table 1: QM/MM Calculated Interaction Energies of Saquinavir with HIV-1 Protease Variants

Protease VariantInteraction Energy (kcal/mol)Key Finding
Wild-Type-48.7Strong baseline interaction.
G48V Mutant-37.9Reduced binding stability due to perturbation at flap residue 48. mdpi.com
G48V/L90M Mutant-28.9Further decrease in interaction energy due to repositioning of residues. mdpi.com

In Silico Prediction and Characterization of Drug Resistance Mutations

The emergence of drug resistance is a major challenge in HIV therapy. In silico methods, including molecular dynamics (MD) simulations and machine learning, are pivotal in predicting and characterizing mutations that confer resistance to saquinavir.

Similarly, MD simulations and binding free energy calculations have been employed to understand the resistance mechanisms of active site mutations like G48V and V82F. acs.org These studies demonstrated that the G48V mutation directly impairs the interaction with saquinavir due to the introduction of a bulkier side chain. acs.org

Machine learning and deep learning models are increasingly being used for the predictive aspect of drug resistance. These models are trained on large datasets of HIV-1 sequences with corresponding drug susceptibility data to identify patterns of mutations associated with resistance to specific drugs, including saquinavir. mdpi.comnih.gov For example, artificial neural network (ANN) models have been developed that take into account both molecular fingerprints of the inhibitor and mutational information from the protease to estimate the fold change in resistance. nih.gov Such models have shown a high correlation in predicting resistance profiles for various protease inhibitors. nih.gov

Table 2: Computationally Characterized Saquinavir Resistance Mutations

MutationComputational MethodKey Findings
G48VMD Simulations, QM/MMIntroduces a bulkier side chain, leading to steric hindrance and disruption of hydrogen bonds. acs.orgnih.gov
L90MMD Simulations, MM/PBSAResults in a higher vibrational entropy compared to the wild-type complex, contributing to resistance. acs.org
M46IMD Simulations, MM-PBSAInduces structural changes that weaken the protease's grip on saquinavir, primarily through reduced van der Waals interactions. mdpi.comresearchgate.netnih.gov
V82FMD SimulationsInduces conformational changes in the 80's loop and flap region of the protease. acs.org

These predictive models are valuable tools in personalized medicine, helping to anticipate treatment failure and guide the selection of more effective drug regimens.

Computational Approaches for Degradation Product Analysis and Interaction with Target Proteins

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have been performed to identify the degradation products of saquinavir mesylate. sciforum.netfabad.org.tr The major degradation products formed, particularly under hydrolytic acid conditions, have been isolated and characterized. sciforum.netfabad.org.tr

Following experimental identification, in silico molecular docking studies have been conducted to evaluate the binding affinity of these degradation products to the HIV-1 protease. sciforum.netfabad.org.tr One study identified a major acid degradation product, DP-1, and used molecular docking to compare its binding to that of the parent saquinavir molecule. sciforum.netfabad.org.tr The results indicated that DP-1 has a significantly lower binding affinity for the protease, suggesting it is pharmacologically less active. sciforum.netfabad.org.tr

Table 3: In Silico Analysis of Saquinavir Degradation Product (DP-1)

MoleculeComputational MethodBinding Affinity (FlexX Score)In Silico Toxicity Prediction
Saquinavir MesylateMolecular Docking-21.44Lower irritant effect predicted. sciforum.net
Degradation Product 1 (DP-1)Molecular Docking-15.10Higher irritant effect predicted compared to the parent drug. sciforum.net

In addition to assessing activity, computational tools are used to predict the toxicological properties of these degradation products. sciforum.net For DP-1, in silico toxicity assessments suggested a higher potential for irritant effects compared to saquinavir mesylate, highlighting the importance of understanding the degradation profile of the drug. sciforum.net These computational approaches provide a rapid and cost-effective means of characterizing the potential impact of saquinavir degradation on its therapeutic window.

Advanced Analytical Methodologies for Saquinavir Methanesulfonate Quantification

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of Saquinavir (B1662171) Methanesulfonate (B1217627), particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and its variants, along with the highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a robust and widely used technique for the determination of Saquinavir. These methods are valued for their precision and reliability in quality control settings. researchgate.net Various HPLC methods have been developed, often utilizing a C18 or C4 column for separation. nih.govijnrd.org

One established HPLC assay for Saquinavir in human plasma uses a Nucleosil 3C8 column kept at 45°C. nih.gov The isocratic mobile phase consists of 5 mM H2SO4 (pH 3.5) and acetonitrile (B52724) (75.5:24.5, v/v) with 10 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) as an ion-pairing agent, and detection is performed at 240 nm. nih.gov This method demonstrated a detection limit of 1 ng/ml in human plasma. nih.gov Another method for the simultaneous analysis of several HIV protease inhibitors, including Saquinavir, employed a Keystone BetaBasic C4 column at 40°C. nih.gov The mobile phase was a mixture of acetonitrile and 50 mmol/L ammonium (B1175870) formate (B1220265) buffer at pH 4.1 (52:48, by volume), with Saquinavir being detected at 235 nm. nih.gov The limit of quantification for Saquinavir in this assay was 20 µg/L. nih.gov

The development of RP-HPLC methods often involves separating the drug from its degradation products or other active pharmaceutical ingredients. ijnrd.orgfabad.org.tr For instance, a method was developed to separate Saquinavir from Nirmatrelvir and Ritonavir (B1064) using a C18 column with a mobile phase of water and methanol (B129727) (35:65 v/v) and UV detection at 250 nm. ijnrd.org

Table 1: Summary of HPLC Methods for Saquinavir Quantification
ParameterMethod 1 nih.govMethod 2 nih.govMethod 3 ijnrd.org
Stationary PhaseNucleosil 3C8Keystone BetaBasic C4Agilent Poroshell EC 120 C18
Mobile Phase5 mM H2SO4 (pH 3.5) and Acetonitrile (75.5:24.5, v/v) + 10 mM TBAAcetonitrile and 50 mmol/L Ammonium Formate buffer, pH 4.1 (52:48, v/v)Water and Methanol (35:65, v/v)
Detection Wavelength240 nm235 nm250 nm
Linearity Range5-110 ng/mlNot Specified8-12 μg/mL (for Ritonavir)
Limit of Quantification (LOQ)Not Specified (LOD = 1 ng/ml)20 µg/L1.12 μg/mL (for Ritonavir)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-ESI-Q-TOF-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the method of choice for bioanalytical applications. mdpi.comresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) systems are often used to achieve faster and higher-resolution separations. nih.govnih.gov

Another LC/MS method for the simultaneous determination of lopinavir, saquinavir, and ritonavir in human plasma used a reversed-phase column with an electrospray ionization (ESI) source and an ion trap mass detector. bibliotekanauki.pl In this method, Saquinavir formed a parent ion at m/z = 671.6, which fragmented to a major product ion at m/z = 570.2 when subjected to a collision energy of 45%. bibliotekanauki.pl The method showed good linearity over a concentration range of 0.01 to 10 µg/mL. bibliotekanauki.pl

The use of UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful tool for identifying and characterizing metabolites and degradation products due to its high resolution and mass accuracy. frontiersin.org While specific UPLC-ESI-Q-TOF-MS/MS methods for the quantification of Saquinavir methanesulfonate are less commonly detailed in readily available literature, the technology is widely applied for the structural characterization of related compounds. frontiersin.org

Table 2: LC-MS/MS Parameters for Saquinavir Quantification
ParameterMethod 1 nih.govMethod 2 bibliotekanauki.pl
Sample PreparationAcetonitrile precipitationProtein precipitation with Zinc Sulfate in water/methanol
Ionization ModePositive Ion ModePositive Ionization Mode (ESI)
Parent Ion (m/z)671.1671.6
Product Ion (m/z)570.2570.2
Linearity Range5-1000 ng/ml and 1000-10,000 ng/ml0.01-10 µg/mL
Mean Recovery (%)88.9Not Specified

Spectroscopic Techniques

Spectroscopic methods provide simpler, more rapid, and cost-effective alternatives to chromatographic techniques for the quantification of this compound, particularly in bulk and simple dosage forms.

UV Spectrophotometry (e.g., First-Order Derivative Spectrophotometry)

UV-Visible spectrophotometry is a straightforward method for the quantification of Saquinavir. A simple UV spectrophotometric method has been developed and validated for its estimation in bulk and tablet dosage forms, with a maximum absorbance (λmax) identified at 239 nm in a methanol and water solvent system. researchgate.netmalquepub.com This method followed Beer's law in the concentration range of 1-5 µg/ml with a high correlation coefficient (0.999). malquepub.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.56 μg/ml and 2.78 μg/ml, respectively. researchgate.netmalquepub.com

First-order derivative spectrophotometry is a useful technique for quantifying an analyte in the presence of interfering substances that have overlapping absorption spectra. mdpi.comnih.govbepls.com A first-order derivative spectrophotometric method was developed to quantify Saquinavir in the presence of Piperine (B192125). mdpi.com By measuring the derivative signal at the zero-crossing point of Piperine (245 nm), the interference was eliminated. mdpi.com This method demonstrated good linearity from 0.5 to 100.0 mg/L, with an LOD of 0.331 mg/L and an LOQ of 0.468 mg/L. mdpi.com

Table 3: UV Spectrophotometric Methods for Saquinavir Quantification
MethodParameterFinding
Standard UV Spectrophotometry researchgate.netmalquepub.comλmax239 nm
Linearity Range1-5 µg/ml
LOD0.56 μg/ml
LOQ2.78 μg/ml
First-Order Derivative Spectrophotometry mdpi.comMeasurement Wavelength245 nm (Zero-crossing for Piperine)
Linearity Range0.5-100.0 mg/L
LOD0.331 mg/L
LOQ0.468 mg/L

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive spectroscopic technique that can be used for the quantification of fluorescent compounds. A simple and affordable spectrofluorimetric method was developed for the quantification of Saquinavir Mesylate by measuring its native fluorescence. globalresearchonline.netresearchgate.net

The method was established by measuring the fluorescence intensity in an acetate (B1210297) buffer at pH 4.7. globalresearchonline.netresearchgate.net The optimal excitation wavelength (λex) was found to be 372 nm, and the corresponding emission wavelength (λem) was 438 nm. globalresearchonline.netresearchgate.net The method demonstrated linearity in a concentration range of 10-50 µg/mL. globalresearchonline.netresearchgate.net The LOD and LOQ were determined to be 0.907 µg/mL and 2.75 µg/mL, respectively, indicating good sensitivity. globalresearchonline.netresearchgate.net

Table 4: Spectrofluorimetric Method for Saquinavir Mesylate Quantification globalresearchonline.netresearchgate.net
ParameterValue
Excitation Wavelength (λex)372 nm
Emission Wavelength (λem)438 nm
Linearity Range10-50 µg/mL
LOD0.907 µg/mL
LOQ2.75 µg/mL

Method Validation in Accordance with International Harmonization Guidelines (ICH Q2 (R1))

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. slideshare.net The International Council for Harmonisation (ICH) guideline Q2 (R1) provides a framework for validating analytical procedures. fabad.org.trslideshare.netsciforum.net The analytical methods described for this compound, including HPLC, UV spectrophotometry, and spectrofluorimetry, have been validated according to these guidelines. researchgate.netijnrd.orgfabad.org.trmdpi.comglobalresearchonline.net

The validation process typically assesses the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. slideshare.net For chromatographic methods, this is demonstrated by the resolution of the Saquinavir peak from other peaks. For spectroscopic methods, it can be shown by the absence of interference from excipients. mdpi.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by linear regression analysis of the calibration curve. bibliotekanauki.plmalquepub.com

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. slideshare.net It is often determined using recovery studies by spiking a known amount of standard into the sample matrix. mdpi.comglobalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). ijnrd.orgglobalresearchonline.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The reported methods for this compound consistently demonstrate acceptable results for these validation parameters, confirming their suitability for routine analysis. researchgate.netijnrd.orgmdpi.comglobalresearchonline.net For example, precision studies for spectrofluorimetric and HPLC methods showed %RSD values of less than 2.0, which is within the acceptable limits set by ICH guidelines. ijnrd.orgglobalresearchonline.net Accuracy is often confirmed with recovery rates between 98.0-101.0%. globalresearchonline.net

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The Limit of Detection (LOD) is the minimum concentration of Saquinavir in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. malquepub.com For a UV spectrophotometric method developed for Saquinavir, the LOD was determined to be 0.56 µg/mL. malquepub.comresearchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of Saquinavir that can be determined with acceptable precision and accuracy under the stated experimental conditions. malquepub.com The LOQ for the same UV spectrophotometric method was found to be 2.78 µg/mL. malquepub.comresearchgate.net More sensitive analytical techniques provide significantly lower LOQ values. For instance, an HPLC method with UV detection for quantifying Saquinavir in human plasma reported an LOQ of 20 µg/L (or 20 ng/mL). nih.gov A radioimmunoassay was developed with an LOQ between 0.5 and 1.0 ng/mL. nih.govnih.gov The highest sensitivity is typically achieved with LC-MS/MS, where a validated method for Saquinavir in biological samples established an LOQ of 0.05 ng/mL. nih.gov

Table 2: Comparison of LOD and LOQ for Saquinavir Across Different Analytical Methods

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
UV Spectrophotometry 0.56 µg/mL malquepub.comresearchgate.net 2.78 µg/mL malquepub.comresearchgate.net
HPLC-UV Not Reported 20 ng/mL nih.gov
Radioimmunoassay (RIA) Not Reported 0.5-1.0 ng/mL nih.govnih.gov

Forced Degradation Studies and Degradation Product Identification (e.g., LC-MS, Mass Spectral Analysis)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. jyoungpharm.org For this compound (SQM), these studies are performed according to ICH guidelines, which involve subjecting the drug to a variety of stress conditions. fabad.org.trsciforum.net

The typical stress conditions applied to SQM include:

Acid Hydrolysis (e.g., refluxing with 1N HCl) fabad.org.trsciforum.net

Base Hydrolysis (e.g., with NaOH at elevated temperatures) fabad.org.trsciforum.net

Oxidative Degradation (e.g., using 3% hydrogen peroxide) fabad.org.tr

Thermal Stress (e.g., exposure to dry heat at 75°C) fabad.org.tr

Photolysis fabad.org.trsciforum.net

Studies have shown that this compound is susceptible to degradation under acidic hydrolytic, alkaline hydrolytic, and oxidative conditions, resulting in the formation of several degradation products (DPs). fabad.org.trsciforum.net In one study, a total of five degradation products were identified across these conditions. fabad.org.tr

The separation and quantification of Saquinavir from its degradation products are achieved using stability-indicating HPLC methods, often employing a C18 column. fabad.org.trsciforum.net The identification and structural characterization of these DPs rely heavily on advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). fabad.org.trsciforum.net

LC-MS analysis is performed to determine the mass-to-charge ratio (m/z) of the degradation products. For example, the major degradation product formed under acidic conditions, referred to as DP-1, was isolated and analyzed by LC-MS. fabad.org.tr In mass spectral analysis, Saquinavir typically forms a parent ion at an m/z of 671.6 in positive ionization mode. bibliotekanauki.pl When this parent ion is subjected to collision-induced dissociation (as in MS/MS), it produces characteristic fragment ions, such as a major fragment at m/z = 570.2. bibliotekanauki.pl By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent drug, researchers can propose structures for the DPs. sciforum.net

Table 3: Summary of Forced Degradation Conditions and Outcomes for this compound

Stress Condition Reagent/Method Outcome
Acid Hydrolysis 1N HCl, reflux at 75°C fabad.org.tr Degradation observed; formation of products (e.g., DP-1) fabad.org.trsciforum.net
Base Hydrolysis NaOH, 75°C fabad.org.tr Degradation observed; formation of products fabad.org.trsciforum.net
Oxidation 3% H₂O₂ fabad.org.tr Degradation observed; formation of products fabad.org.trsciforum.net
Thermal Stress Dry heat, 75°C fabad.org.tr Stable sciforum.net

Preclinical Formulation Science and Delivery System Innovations

Strategies to Enhance Preclinical Solubility and Permeability

A variety of sophisticated formulation strategies have been explored to improve the dissolution and transport of saquinavir (B1662171) methanesulfonate (B1217627) across biological membranes. These include lipid-based nano-delivery systems, salt form engineering, and the formation of eutectic mixtures, each demonstrating potential for significant biopharmaceutical enhancement.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) are anhydrous mixtures of oils, surfactants, and cosurfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This in-situ formation of a nanoemulsion presents the drug in a solubilized state with a large interfacial area, which can significantly enhance its dissolution and absorption. semanticscholar.org

For saquinavir, SNEDDS formulations have been developed to tackle its low solubility and bioavailability. nih.gov In one study, an optimized SNEDDS formulation was prepared using proportions of 0.1, 0.55, and 0.35 of clove oil, labrasol, and Transcutol, respectively. dovepress.com These systems work by pre-dissolving the drug in the lipidic formulation, bypassing the dissolution step that often limits the absorption of poorly water-soluble drugs. semanticscholar.org Upon dispersion, the fine nano-sized droplets provide a large surface area for drug release and absorption. Research has shown that nanoemulsions can significantly improve the dissolution rate of saquinavir, with one study demonstrating 90% drug release from a nanoemulsion within 120 minutes, compared to only 30% from the unprocessed drug over the same period. ijpsjournal.com

Table 1: Composition of an Optimized Saquinavir SNEDDS Formulation dovepress.com

ComponentProportion
Clove Oil0.10
Labrasol0.55
Transcutol0.35

Nanoemulsion-Loaded Transdermal Films

To provide an alternative to oral administration and bypass first-pass metabolism, nanoemulsion-loaded transdermal films have been investigated for saquinavir mesylate. nih.gov This approach involves incorporating an optimized SNEDDS formulation into a polymeric film, typically made of polyvinyl alcohol (PVA). researchgate.netdovepress.com The film acts as a reservoir for the drug-loaded nanoemulsion, providing controlled release and enhanced permeation through the skin. nih.gov

Characterization of these films has shown favorable mechanical properties for transdermal application. For instance, an optimized film composed of 1.0% PVA and 0.25% propylene (B89431) glycol demonstrated a tensile strength of 0.93 ± 0.013 kg/cm ², a thickness of 0.22 ± 0.006 mm, and a folding endurance of over 200 times, indicating good flexibility and strength. dovepress.com The incorporation of the nanoemulsion within the film matrix facilitates the transport of saquinavir across the skin barrier. nih.gov

Table 2: Mechanical Properties of Optimized Saquinavir-SNEDDS-Loaded Transdermal Film dovepress.com

ParameterValue
Tensile Strength0.93 ± 0.013 kg/cm ²
Thickness0.22 ± 0.006 mm
Percent Elongation43.1 ± 0.022%
Folding Endurance>200 times

Nanosized Cubosomal Thermogelling Dispersions for Intranasal Delivery

Intranasal delivery presents a non-invasive route for systemic drug administration and direct nose-to-brain targeting, which is particularly relevant for anti-HIV therapy to reach the central nervous system (CNS) sanctuary site. nih.gov Nanosized cubosomal thermogelling dispersions have been developed for the intranasal delivery of saquinavir mesylate. nih.govnih.gov Cubosomes are nanostructured lipid particles with a unique bicontinuous cubic liquid crystalline phase, offering a large surface area for drug loading and release. nih.gov

An optimized formulation consisted of monoolein (B16389) (8.96%), Poloxamer 407 (17.45%), and polyvinyl alcohol (7.5%). The inclusion of Poloxamer 407, a thermosensitive polymer, imparts a unique property to the formulation: it exists as a liquid at room temperature for ease of administration but transitions to a gel at body temperature, increasing its residence time in the nasal cavity. nih.govnih.gov This system has shown a significant ability to enhance the permeation of saquinavir. nih.gov

Anion-Exchange in Salt Form Engineering (e.g., Saquinavir Mesylate-Sodium Decyl Sulfate (B86663) Salt)

Salt formation is a common strategy to improve the solubility of ionizable drugs. A novel approach in this area involves anion-exchange to create new salt forms with altered physicochemical properties. Serendipitously, during a dissolution test of saquinavir mesylate (SQVM) in a medium containing sodium decyl sulfate (SDS), a new salt was discovered. researchgate.net

Crystallographic analysis revealed that the anionic part of the sodium decyl sulfate interacts with the cationic segment of the saquinavir mesylate, forming a new, distinct salt designated as SQV-DS, which subsequently precipitates. researchgate.net This finding is significant because while surfactants like SDS are often used to enhance dissolution, they can, in some cases, interact with the active pharmaceutical ingredient to form a less soluble species, leading to a slowdown in the dissolution rate. researchgate.netnih.gov This highlights the critical need to investigate the specific interactions between drugs and formulation excipients, as unexpected salt formation can occur, profoundly impacting the drug's biopharmaceutical performance. researchgate.net

Eutectic Mixtures (e.g., with Piperine (B192125) as a Bioenhancer)

The formation of eutectic mixtures is another strategy to enhance the dissolution rate of poorly soluble drugs. A eutectic system consists of two or more components that melt at a temperature lower than the melting points of the individual components. mdpi.com A eutectic mixture of saquinavir base (SQV) and piperine (PIP), a known bioenhancer, has been successfully prepared. mdpi.comnih.gov

A screening using a liquid-assisted grinding technique identified that a saquinavir-piperine system formed a eutectic at a composition of 0.6 molar ratio of saquinavir and 0.40 molar ratio of piperine. mdpi.comnih.gov Solid-state characterization confirmed the formation of the eutectic system without molecular interactions in the solid state. mdpi.com Crucially, this eutectic mixture demonstrated an improved dissolution profile compared to the pure drug. mdpi.comnih.gov

In Vitro Release and Permeation Studies from Novel Formulations

The efficacy of the aforementioned novel formulations is evaluated through in vitro release and permeation studies, which provide critical data on the potential for enhanced bioavailability. These studies typically compare the performance of the new delivery system against a standard preparation of the drug, such as a simple aqueous suspension.

For nanoemulsion-loaded transdermal films , ex vivo skin permeation studies showed that the cumulative amount of saquinavir permeating from an optimized SNEDDS-loaded film ranged from 58.3±9.2 to 198.3±1.7 µg/cm² after 12 hours. In stark contrast, a film loaded with pure saquinavir exhibited low permeation that reached a plateau after just one hour, indicating the significant enhancement provided by the nanoemulsion formulation. dovepress.com

The nanosized cubosomal thermogelling dispersion for intranasal delivery was evaluated using sheep nasal mucosa in a Franz diffusion cell. The results demonstrated markedly superior permeation characteristics compared to an aqueous suspension of saquinavir. Higher values for steady-state flux, permeability coefficient, and enhancement factor were observed for the cubosomal formulation, underscoring its potential for improved drug transport across the nasal mucosa. nih.govnih.gov

The saquinavir-piperine eutectic mixture showed a distinct advantage in dissolution studies. After 45 minutes, approximately 55% of the saquinavir in the eutectic mixture had dissolved, whereas only 42% of the pure saquinavir dissolved under the same conditions. This demonstrates a clear enhancement in the dissolution rate attributable to the eutectic formation. mdpi.comnih.gov

Table 3: Comparative In Vitro Performance of Novel Saquinavir Mesylate Formulations

Formulation TypeStudy TypeKey FindingReference
Nanoemulsion-Loaded Transdermal FilmEx Vivo Skin PermeationPermeation of 198.3±1.7 µg/cm² after 12h, significantly higher than pure drug-loaded film. dovepress.com
Nanosized Cubosomal Thermogelling DispersionEx Vivo Nasal PermeationHigher steady-state flux and permeability coefficient compared to aqueous suspension. nih.govnih.gov
Saquinavir-Piperine Eutectic MixtureIn Vitro Dissolution~55% drug dissolved in 45 min, compared to 42% for pure saquinavir. mdpi.comnih.gov
Saquinavir NanoemulsionIn Vitro Dissolution90% drug release within 120 minutes, compared to 30% for unprocessed drug. ijpsjournal.com

Exploratory Research on Novel Therapeutic Applications Preclinical/in Vitro/computational

Potential as an Antiviral Agent against Other Viruses (e.g., SARS-CoV-2)

In response to the COVID-19 pandemic, significant research efforts focused on repurposing existing drugs, with saquinavir (B1662171) emerging as a promising candidate against SARS-CoV-2. nih.govmdpi.com Both computational and laboratory studies have investigated its efficacy in inhibiting key viral components essential for replication. nih.govnih.gov

The SARS-CoV-2 main protease, 3CLpro (or Mpro), is crucial for processing viral polyproteins, making it a prime target for antiviral drugs. nih.gov Numerous in silico studies, employing methods like molecular docking and virtual screening, have identified saquinavir as a potent inhibitor of 3CLpro. mdpi.comnih.gov These computational models predict that saquinavir binds with high affinity to the active site of the protease. researchgate.netresearchgate.net

The proposed mechanism involves saquinavir interacting with the key catalytic residues of 3CLpro, specifically the Cys-His catalytic dyad (C145 and H41), as well as with all four subsites (S1–S4) of the substrate-binding site. researchgate.netresearchgate.net This binding competitively inhibits the enzyme's activity, thereby preventing the maturation of the virus. researchgate.netresearchgate.net Further computational analyses using molecular dynamics simulations coupled with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations have reinforced these findings, identifying saquinavir as a potent inhibitor of the functional dimeric form of SARS-CoV-2 Mpro. nih.gov These in silico predictions have been supported by in vitro studies, which have shown that saquinavir can inhibit 3CLpro activity. nih.govnih.govresearchgate.net

Table 1: Summary of In Silico and In Vitro Findings for Saquinavir against SARS-CoV-2 3CLpro

Study TypeKey FindingsMechanism of ActionReference
In Silico (Molecular Docking)Predicted high binding affinity to 3CLpro.Binds to all four subsites (S1-S4) and the catalytic dyad (C145 and H41). mdpi.comresearchgate.netresearchgate.net
In Silico (MD Simulations & MM/GBSA)Identified as a potent inhibitor of the dimeric form of 3CLpro.Stronger affinity for the dimeric form compared to other candidates. nih.gov
In Vitro (Enzyme Assay)Demonstrated inhibition of SARS-CoV-2 3CLpro.Competitive inhibition of protease activity. nih.govnih.govresearchgate.net

Beyond the main protease, computational studies have explored saquinavir's potential to inhibit other critical SARS-CoV-2 nonstructural proteins (NSPs). nih.gov One such target is NSP14, a protein with roles in viral RNA methylation and proofreading, which makes it essential for viral genome replication and transcription. nih.govresearchgate.net Molecular docking simulations suggest that saquinavir can bind with strong free energy to the active pockets in both the C- and N-terminus of NSP14, interacting with key amino acid residues. nih.gov This interaction could inhibit NSP14's function, potentially leaving the virus more susceptible to mutations and host immune defenses. nih.gov

Another promising target is the RNA-dependent RNA polymerase (RdRp) complex, which is composed of NSP12, NSP7, and NSP8 and is central to viral replication. nih.govnih.gov Computational models have shown that saquinavir can bind to the interface between NSP12 and NSP7. nih.govpreprints.org By acting as an "interfacial blocker," saquinavir could disrupt the formation or stability of the essential NSP12-NSP7-NSP8 complex, thereby inhibiting RdRp activity and halting viral replication. nih.govpreprints.org Given the high similarity between the NSPs of SARS-CoV and SARS-CoV-2, findings related to SARS-CoV are considered highly relevant. nih.gov

Table 2: Computational Modeling of Saquinavir's Interactions with SARS-CoV-2 Nonstructural Proteins

Viral TargetPredicted InteractionPotential ConsequenceReference
NSP14 Binds to C- and N-terminus active pockets.Inhibition of RNA methylation and proofreading activity. nih.gov
NSP12-NSP7 Interface Binds to the protein interface pocket, acting as an interfacial blocker.Disruption of the RdRp complex, leading to inhibition of viral replication. nih.govpreprints.org

Preclinical Investigation in Oncology Research

Saquinavir has also been repurposed for investigation in oncology, where it has demonstrated cytotoxic and antiproliferative effects in a variety of cancer types in both in vitro and in vivo preclinical models. nih.govnih.gov Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and the inhibition of the proteasome pathway. nih.govnih.gov

Numerous in vitro studies have confirmed that saquinavir induces apoptosis in a concentration-dependent manner across various human cancer cell lines. aacrjournals.org Cell lines that have shown susceptibility include prostate cancer (PC-3, DU-145), glioblastoma (U373), and leukemia (K562, Jurkat). aacrjournals.orgresearchgate.net Morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation, have been observed in cells treated with saquinavir. aacrjournals.org The induction of apoptosis is a key consequence of proteasome inhibition by saquinavir. nih.govaacrjournals.org The compound has also been shown to sensitize cancer cells to ionizing radiation, another effect linked to the inhibition of proteasome function. mdpi.comaacrjournals.org Furthermore, saquinavir can induce proteotoxic stress, which, when combined with other agents like bortezomib, leads to a synergistic cytotoxic effect in acute myeloid leukemia cells. nih.gov

A primary mechanism for saquinavir's anticancer activity is its ability to inhibit the 26S proteasome, a cellular complex responsible for degrading unneeded or damaged proteins. nih.govfrontiersin.org Saquinavir has been shown to directly inhibit both the 20S core unit and the 26S proteasome in vitro, with an IC50 of approximately 10 μM in prostate cancer cell lysates. nih.govaacrjournals.org This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering apoptosis. nih.govaacrjournals.org

The inhibition of the proteasome also prevents the degradation of IκBα, the inhibitor of the transcription factor NF-κB. nih.govaacrjournals.org This stabilizes IκBα and prevents NF-κB activation, a factor often constitutively active in cancer cells that promotes survival. nih.govnih.gov By inhibiting this pathway, saquinavir contributes to apoptosis in cancer cells. nih.gov This proteasome inhibition is also linked to saquinavir's ability to decrease cell proliferation. mdpi.com

The effects of saquinavir have been investigated in specific cancer cell lines, revealing nuanced mechanisms of action.

Neuroblastoma: In neuroblastoma cell lines, saquinavir demonstrated an antiproliferative effect with a low IC50 value (3.8 μM after 72 hours). mdpi.com It also exhibited proapoptotic activity and enhanced the anti-invasive effects of the anticancer drug imatinib. mdpi.comnih.gov The mechanism in these cells is at least partially associated with the inhibition of the NF-κB and 26S proteasome pathways. nih.gov

HeLa (Cervical Cancer): In HeLa cells and other cervical cancer lines, saquinavir was found to be a potent inhibitor of cell proliferation, with an IC50 of 19 μM at 96 hours in HeLa cells. mdpi.com While it did inhibit proteasome activity, this required higher concentrations than those needed to inhibit cell proliferation. mdpi.com At its IC50, saquinavir interfered with clonogenicity and cell invasion through a proteasome-independent inhibitory effect, suggesting it also acts on other oncogenic pathways in these cells. mdpi.comnih.gov

Q & A

Q. How can researchers validate computational predictions of this compound’s binding affinity to HIV-1 protease?

  • Methodological Answer : Compare molecular docking results (e.g., AutoDock Vina) with experimental surface plasmon resonance (SPR) data. Perform alanine scanning mutagenesis on protease active sites to validate critical binding residues. Cross-check with free-energy perturbation (FEP) calculations to quantify binding energy contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.